(4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
CAS No.:
Cat. No.: VC18915293
Molecular Formula: C19H18N4O
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | [4-(4-phenylphenyl)triazol-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C19H18N4O/c24-19(22-12-4-5-13-22)23-20-14-18(21-23)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2 |
| Standard InChI Key | UKVJRODNCZDEBC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C(=O)N2N=CC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
(4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound featuring a triazole ring, a biphenyl moiety, and a pyrrolidine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C19H18N4O, and its molecular weight is reported to be approximately 318.4 g/mol by PubChem .
Synthesis Methods
The synthesis of (4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves multistep synthetic routes. These methods often require careful control of reaction conditions to maximize yield and purity. Although specific synthesis details for this compound are not widely reported, similar triazole derivatives are commonly synthesized using click chemistry or other methods that involve the formation of the triazole ring through azide-alkyne cycloaddition reactions.
Biological Activities and Potential Applications
Triazole derivatives, including compounds like (4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone, have been extensively studied for their biological properties. These compounds may exhibit antifungal, anticancer, and anti-inflammatory activities, depending on their structural features. The specific biological activities of this compound would need to be evaluated through experimental studies.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume